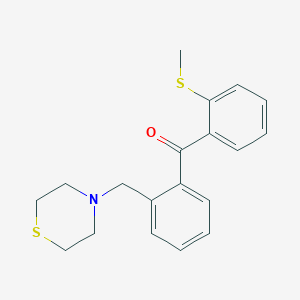

3-Phenyl-2'-thiomethylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-2'-thiomethylpropiophenone (3-PMTMP) is an organosulfur compound with an interesting and versatile range of applications in the fields of chemistry and biochemistry. It is a colorless solid that has a melting point of approximately 132°C and a boiling point of approximately 150°C. 3-PMTMP is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes, as well as in the production of polymers and plastics. In addition, 3-PMTMP is used in the synthesis of various compounds in biochemistry, such as enzymes, hormones, and vitamins.

科学的研究の応用

Pharmacological Properties : Some thiophene derivatives, which include compounds related to 3-Phenyl-2'-thiomethylpropiophenone, have been studied for their interesting pharmacological actions. This includes the synthesis of new 3-arylpropenamides having thiophene ring for potential pharmacological applications (Tabuuchi, 1960).

Chemical Synthesis and Isotope Labeling : Research on the preparation of isotope-labeled carboxylic acids, including derivatives of phenylpropiolic acids, has been conducted. This is relevant for understanding the chemical synthesis pathways and applications in labeling studies (Baracchi et al., 1986).

Corrosion Inhibition : A derivative of 3-Phenyl-2-propyn-1-ol, closely related to this compound, has been studied for its effectiveness in mitigating corrosion of steel in hydrochloric acid solutions. This application is significant in industrial contexts, particularly in oilfield tubing (Growcock & Lopp, 1988).

Catalysis and Chemical Reactions : Studies have been conducted on palladium-catalyzed reactions involving hydroxypropiophenones, which are structurally related to this compound. These reactions result in unique multiple arylations and are important in the field of organic synthesis (Wakui et al., 2004).

Photovoltaic Applications : Phenothiazine, a compound structurally related to thiophene derivatives, has been studied for its applications in dye-sensitized solar cells. This research is crucial for the development of novel materials for solar energy conversion (Buene et al., 2019).

Nitric Oxide Donors : 3-Furoxancarbonitrile, bearing a phenyl group, has been explored as a nitric oxide donor, revealing its potential in pharmacological and biological applications (Medana et al., 1994).

Abiotic Stress in Plants : Phenolic compounds, including those related to phenylpropiophenone, play key roles in plants under abiotic stress, such as drought or temperature extremes. This research is important for understanding plant physiology and response to environmental changes (Sharma et al., 2019).

Electrochemical Applications : The electrochemical behavior of phenothiazine derivatives has been studied, showing potential applications in electrochemical sensors and energy storage devices (Kuzin et al., 2020).

Material Science : Phenyl disulfide, a compound with a phenyl group similar to this compound, has been employed in lithium–carbon dioxide batteries for carbon dioxide utilization. This is significant in the development of new energy storage technologies (Pipes et al., 2019).

特性

IUPAC Name |

1-(2-methylsulfanylphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBDDJIBJFVZRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643973 |

Source

|

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898764-18-6 |

Source

|

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)

![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1327318.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)